Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-
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Overview
Description
Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]- is an organic compound with the molecular formula C9H7ClF4S . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a tetrafluoropropylthio group. It is used in various chemical applications due to its unique properties.
Preparation Methods
The synthesis of Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-nitrobenzene with 2,2,3,3-tetrafluoropropanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the nitro group with the tetrafluoropropylthio group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Addition Reactions: The tetrafluoropropylthio group can participate in addition reactions with electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by an electrophile.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The sulfur atom in the tetrafluoropropylthio group can be oxidized or reduced, affecting the compound’s reactivity and interactions with other molecules.
These mechanisms are influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparison with Similar Compounds
Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]- can be compared with other similar compounds, such as:
Benzene, 1-chloro-4-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of a tetrafluoropropylthio group.
Benzene, 1-chloro-4-(trichloromethyl)-: The trichloromethyl group provides different electronic effects compared to the tetrafluoropropylthio group, leading to variations in reactivity and applications.
Benzene, 1-chloro-4-(methylthio)-: This compound has a methylthio group instead of a tetrafluoropropylthio group.
These comparisons highlight the unique properties and applications of Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]- in various fields.
Properties
CAS No. |
78838-12-7 |
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Molecular Formula |
C9H7ClF4S |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
1-chloro-4-(2,2,3,3-tetrafluoropropylsulfanyl)benzene |
InChI |
InChI=1S/C9H7ClF4S/c10-6-1-3-7(4-2-6)15-5-9(13,14)8(11)12/h1-4,8H,5H2 |
InChI Key |
SQIOSWCATFKDET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC(C(F)F)(F)F)Cl |
Origin of Product |
United States |
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